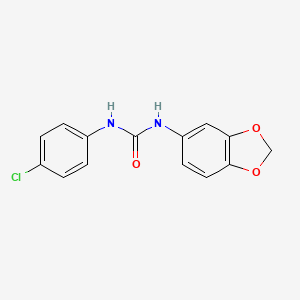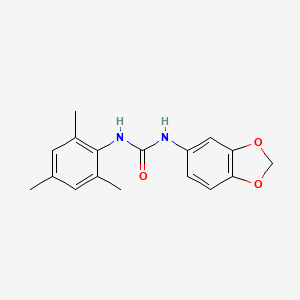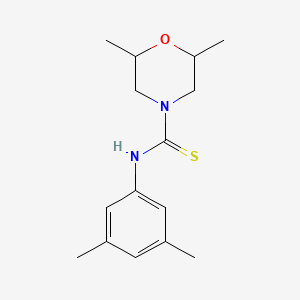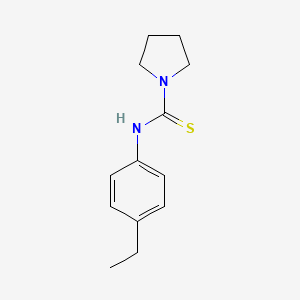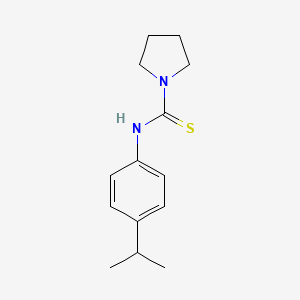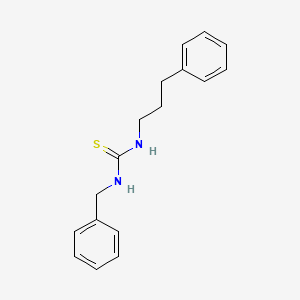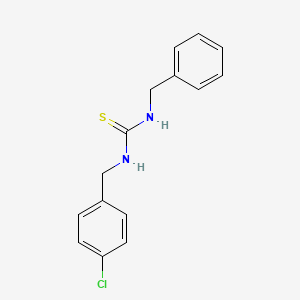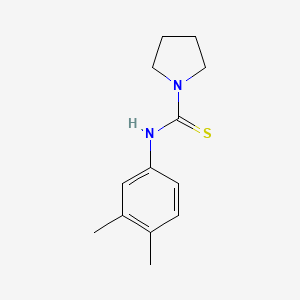
N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide, also known as CPP or CPP-109, is a synthetic compound that has been the subject of significant scientific research due to its potential therapeutic applications. CPP-109 belongs to the class of drugs known as histone deacetylase inhibitors (HDAC inhibitors), which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 is thought to be related to its ability to inhibit the activity of HDAC enzymes. HDAC enzymes are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC activity, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 can increase the acetylation of histone proteins, leading to changes in gene expression that may be beneficial in a variety of disease states.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been shown to have a variety of biochemical and physiological effects. For example, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been shown to increase the levels of the neurotransmitter GABA in the brain, which may contribute to its anti-addictive effects. N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 for lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties and potential therapeutic applications. One limitation of N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 for lab experiments is that it is a relatively new compound, and its long-term safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are many potential future directions for research on N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109. One area of interest is the use of N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 in combination with other drugs or therapies to enhance its therapeutic effects. For example, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been shown to enhance the anti-cancer effects of certain chemotherapy drugs. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109. Finally, further research is needed to fully understand the long-term safety and efficacy of N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 in humans.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been extensively studied for its potential therapeutic applications in a variety of areas, including cancer, neurodegenerative diseases, and addiction. In cancer research, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in a variety of cancer types. In neurodegenerative disease research, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. In addiction research, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-10-5-6-12(9-11(10)2)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFIHMKMYWINNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethylphenyl)pyrrolidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4287309.png)
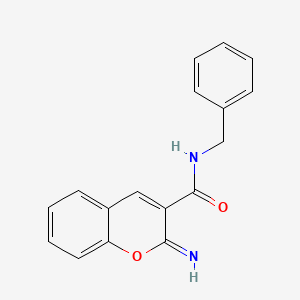
![(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol](/img/structure/B4287338.png)
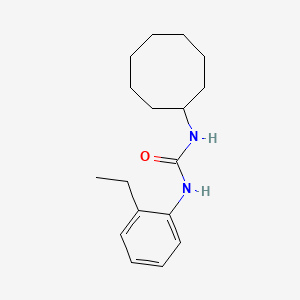
![4-{[(1-naphthylamino)carbonyl]amino}benzoic acid](/img/structure/B4287369.png)
![N-(3-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4287370.png)
